

Technical Deep Dive: N,N-Dimethylmorpholine-2-Carboxamide

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Compound of Interest

Compound Name: *N,N-dimethylmorpholine-2-carboxamide*

CAS No.: 135072-23-0

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A Strategic Scaffold in Modern Drug Discovery

Part 1: Core Directive & Executive Summary

The discovery of **N,N-dimethylmorpholine-2-carboxamide** does not refer to the isolation of a natural product, but rather its emergence as a privileged synthetic motif in high-throughput medicinal chemistry. This specific scaffold has gained prominence as a "solubility vector"—a structural tool used to modulate the physicochemical properties of lipophilic drug candidates without compromising their binding affinity.

This guide analyzes the molecule not just as a reagent, but as a strategic solution to the "molecular obesity" crisis in drug development (high MW, high LogP). We will explore its synthesis, physicochemical profile, and its critical role in clinical candidates such as ATR kinase inhibitors.

Part 2: Physicochemical Profile & Strategic Value

In the context of the Lipinski Rule of 5 and the optimization of CNS-active agents, the morpholine-2-carboxamide moiety offers a distinct advantage over traditional solubilizing groups like piperazines or piperidines.

Comparative Physicochemical Data

Property	Value	Strategic Implication
Molecular Weight	158.20 g/mol	Low fragment weight allows attachment to larger scaffolds without exceeding MW 500 limits.
cLogP	-0.6 (approx)	Highly hydrophilic. Lowers the overall LogP of the parent drug, improving solubility.
TPSA	~32.8 Å ²	Moderate polar surface area; allows for potential CNS penetration if the rest of the molecule is balanced.
pKa (Morpholine NH)	~8.4	Basic enough to form salts (HCl, mesylate) for formulation, but less basic than piperazine (pKa ~9.8), reducing hERG liability.
Metabolic Stability	High	The amide bond at C2 is robust against hydrolysis; the morpholine ring is less prone to oxidative opening than piperazine.

The "Vector" Advantage

Unlike the N4-position of morpholine, which is often used for attachment to the drug core, the C2-position projects the dimethylamide group into solvent-exposed regions of the protein binding pocket. This allows the core scaffold to maintain critical hydrophobic interactions while the C2-tail acts as a "solubility anchor."

Part 3: Synthetic Methodologies

The synthesis of **N,N-dimethylmorpholine-2-carboxamide** requires control over regiochemistry and often stereochemistry (as the (S)-enantiomer is frequently preferred in

kinase inhibitors).

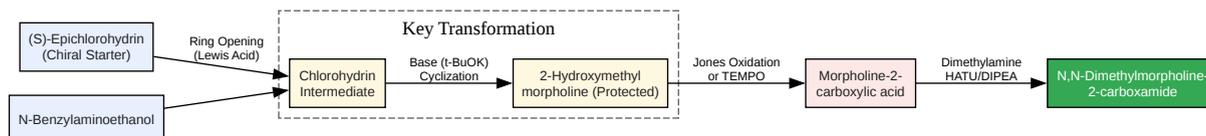
Primary Route: The Epichlorohydrin Cyclization

This route is preferred for generating enantiomerically pure scaffolds starting from chiral epichlorohydrin.

Mechanism:

- Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylaminoethanol) on the epoxide.
- Cyclization: Intramolecular displacement of the chloride (or activated alcohol) to form the morpholine ring.
- Functionalization: Oxidation of the hydroxymethyl group to the acid, followed by amide coupling.

Visualization: Synthesis Workflow



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Figure 1: Stereoselective synthesis route starting from (S)-epichlorohydrin, ensuring defined chirality at the C2 position.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the Amide Coupling step, assuming the commercially available 4-Boc-morpholine-2-carboxylic acid as the starting material. This is the most common entry point for medicinal chemists.

Reagents & Equipment

- Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq).
- Amine Source: Dimethylamine (2.0 M in THF, 3.0 eq).
- Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
- Solvent: DMF (Anhydrous) or DCM.
- Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology

- Activation:
 - Dissolve 4-Boc-morpholine-2-carboxylic acid (10 mmol, 2.31 g) in anhydrous DMF (20 mL).
 - Cool to 0°C under nitrogen atmosphere.
 - Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g). Stir for 15 minutes to form the activated ester. Validation: Solution should turn slightly yellow; ensure no precipitate forms (indicates moisture).
- Coupling:
 - Add Dimethylamine (2.0 M in THF, 15 mL) dropwise via syringe.
 - Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
 - Monitoring: Check LC-MS for the disappearance of Starting Material (SM) [M+H]⁺ 232.1 and appearance of Product [M+H]⁺ 259.2.
- Workup:

- Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove HATU byproducts.
- Wash with 5% LiCl solution (to remove DMF).
- Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Deprotection (To obtain the free amine or HCl salt):
 - Dissolve the crude Boc-intermediate in DCM (10 mL).
 - Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.
 - Observation: White precipitate (the HCl salt) should form.
 - Filter the solid, wash with Et₂O, and dry under high vacuum.

Yield: Expect 85-95% for the coupling; >90% for deprotection. Purity Check: ¹H NMR (DMSO-d₆) should show the characteristic morpholine peaks and two distinct methyl singlets (due to amide rotamers).

Part 5: Applications in Drug Discovery

The **N,N-dimethylmorpholine-2-carboxamide** scaffold is not just a passive linker; it is an active modulator of pharmacokinetics.

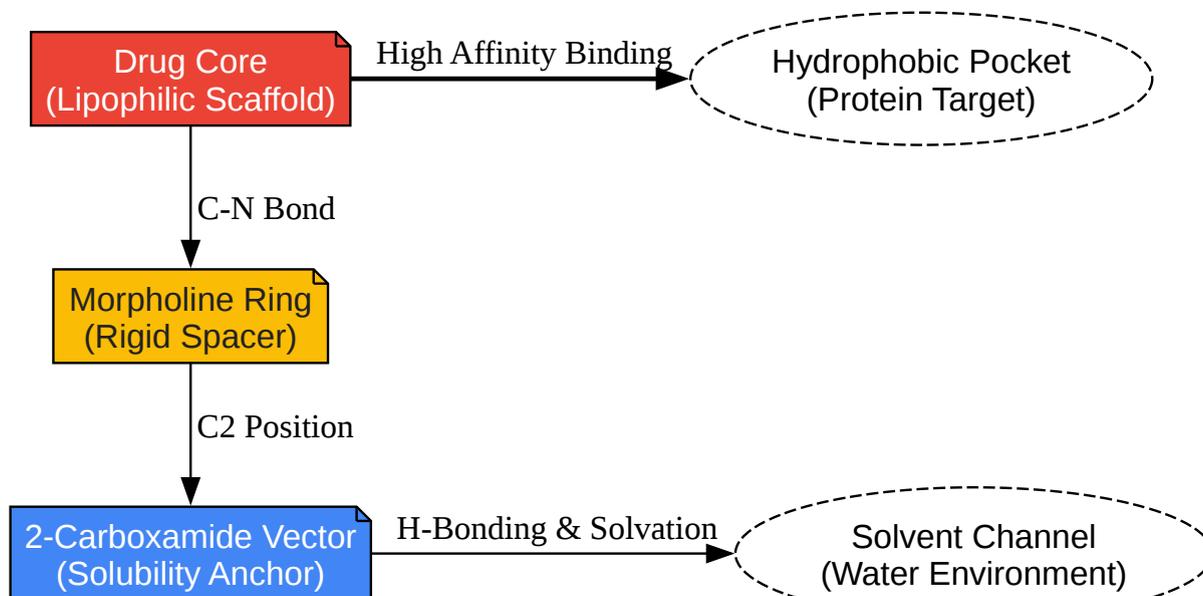
Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., by Vertex Pharmaceuticals and Merck), this scaffold played a pivotal role.

- Problem: Early pyrazine-based inhibitors suffered from poor aqueous solubility, limiting oral bioavailability.
- Solution: Introduction of the (S)-**N,N-dimethylmorpholine-2-carboxamide** group at the solvent front.
- Outcome:

- Solubility: Increased by >100-fold compared to the unsubstituted analog.
- Selectivity: The steric bulk of the dimethylamide group directed the molecule away from the ATP-binding pockets of homologous kinases (ATM, DNA-PK), improving selectivity.

Mechanistic Diagram: SAR Logic



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Figure 2: SAR Logic demonstrating how the scaffold bridges the hydrophobic binding pocket and the aqueous solvent environment.

Part 6: References

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Sources

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